
3-Amino-2,2-bis(aminomethyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-bis(aminomethyl)propan-1-ol: is a chemical compound with the molecular formula C5H15N3O. It is characterized by the presence of three amino groups and one hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of other chemicals and has significant importance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol typically involves the reaction of formaldehyde with ammonia and a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Formaldehyde with Ammonia and a Primary Amine:
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2,2-bis(aminomethyl)propan-1-ol undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the compound.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduced derivatives of the compound.
-
Substitution:
Reagents: Halogenating agents or other nucleophiles.
Conditions: Varies depending on the reagent.
Products: Substituted derivatives of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenating agents, other nucleophiles.
Major Products: The major products formed from these reactions are various derivatives of this compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Amino-2,2-bis(aminomethyl)propan-1-ol has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of polymers and resins.
-
Biology:
- Utilized in the study of enzyme mechanisms and protein interactions.
- Acts as a precursor in the synthesis of biologically active compounds.
-
Medicine:
- Investigated for its potential therapeutic properties.
- Used in the development of pharmaceutical intermediates.
-
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-bis(aminomethyl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, protein folding, and other cellular processes.
Comparaison Avec Des Composés Similaires
2-Amino-2-methyl-1-propanol: Similar structure but with one less amino group.
1,3-Diaminopropan-2-ol: Similar structure but with different positioning of amino groups.
Uniqueness: 3-Amino-2,2-bis(aminomethyl)propan-1-ol is unique due to its three amino groups and one hydroxyl group, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C5H15N3O |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
3-amino-2,2-bis(aminomethyl)propan-1-ol |
InChI |
InChI=1S/C5H15N3O/c6-1-5(2-7,3-8)4-9/h9H,1-4,6-8H2 |
Clé InChI |
VMQAGVBDNJCBSQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CN)(CN)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


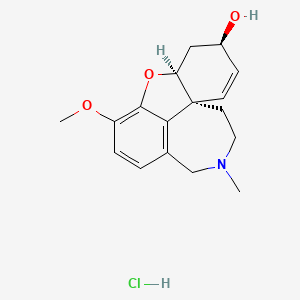
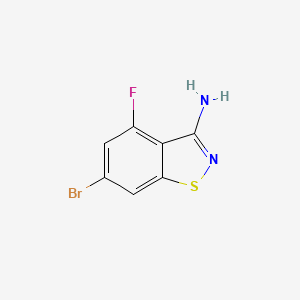
![6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate](/img/structure/B12440236.png)
![[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12440242.png)
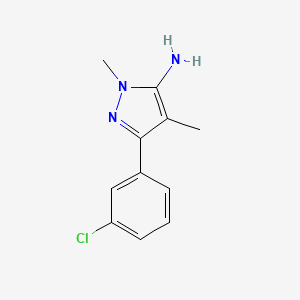
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)
![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)
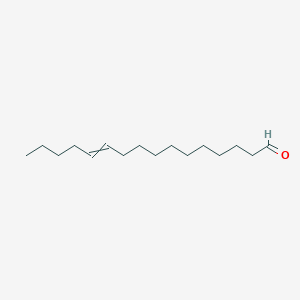
![4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile](/img/structure/B12440270.png)
![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)

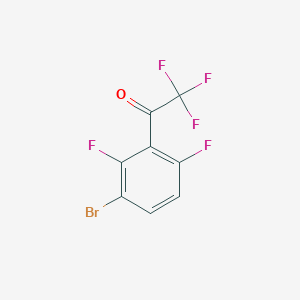
![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)
